molecular formula C14H20N4O B8318869 N2-Methyl-N2-(2-pyrrolidin-1-yl-ethyl)-benzooxazole-2,5-diamine

N2-Methyl-N2-(2-pyrrolidin-1-yl-ethyl)-benzooxazole-2,5-diamine

Cat. No. B8318869
M. Wt: 260.33 g/mol
InChI Key: ZAHRGHLXBGLZIM-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

The title compound is prepared according to the procedure outlined in Example 61, Step 3 using methyl(5-nitro-benzooxazol-2-yl)-(2-pyrrolidin-1-yl-ethyl)-amine (160 mg, 0.55 mmol), iron powder (154 mg, 2.75 mmol), and acetic acid (5 mL) to yield 60 mg (42%) of product: mass spectrum (ion-spray): (m/z)=261.2 (M+1).
Name
methyl(5-nitro-benzooxazol-2-yl)-(2-pyrrolidin-1-yl-ethyl)-amine
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
154 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:10]1[O:11][C:12]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:13]=2[N:14]=1)[CH2:3][CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1>[Fe].C(O)(=O)C>[CH3:1][N:2]([CH2:3][CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1)[C:10]1[O:11][C:12]2[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:13]=2[N:14]=1

Inputs

Step One
Name
methyl(5-nitro-benzooxazol-2-yl)-(2-pyrrolidin-1-yl-ethyl)-amine
Quantity
160 mg
Type
reactant
Smiles
CN(CCN1CCCC1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
154 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C=1OC2=C(N1)C=C(C=C2)N)CCN2CCCC2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.